Ascorbigen B
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Overview
Description
Ascorbigen B is a compound belonging to the glucosinolate family, primarily found in Brassica vegetables such as cabbage, broccoli, and cauliflower . It is formed from its precursor glucobrassicin through enzymatic hydrolysis, followed by a reaction with L-ascorbic acid . This compound is known for its potential anticarcinogenic, immunomodulating, and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ascorbigen B is synthesized through the condensation of 3-hydroxymethylindole and its derivatives with L-ascorbic acid at a pH of 3-5 . The most convenient method for preparing 3-hydroxymethylindoles, which are key compounds in ascorbigen synthesis, involves the reduction of the corresponding 3-formylindoles using sodium borohydride . Another method involves the reaction of indoles with formaldehyde and L-ascorbic acid .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic hydrolysis of glucobrassicin by myrosinase, followed by a spontaneous reaction of the emerging intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid .
Chemical Reactions Analysis
Types of Reactions
Ascorbigen B undergoes various chemical reactions, including oxidation, reduction, and substitution . The degradation of this compound in acidic medium causes the release of L-ascorbic acid and the formation of methylideneindolenine . In more alkaline medium, the degradation results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium borohydride for reduction and formaldehyde for condensation reactions . The reaction conditions typically involve a pH range of 3-5 and temperatures that facilitate the enzymatic hydrolysis of glucobrassicin .
Major Products
The major products formed from the reactions of this compound include methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Scientific Research Applications
Ascorbigen B has a wide range of scientific research applications:
Mechanism of Action
Ascorbigen B exerts its effects through various molecular targets and pathways. It induces phase I and II enzymes that are centrally involved in the detoxification of xenobiotics . The compound also releases L-ascorbic acid under physiological conditions, contributing to its antioxidative and antiscorbutic activities . The indole moiety of this compound plays a crucial role in scavenging radicals, leading to the formation of indole-3-aldehyde as one of the final reaction products .
Comparison with Similar Compounds
Ascorbigen B is unique compared to other similar compounds due to its specific formation from glucobrassicin and L-ascorbic acid . Similar compounds include:
Indole-3-carbinol: Formed by the hydrolysis of glucobrassicin and known for its anticarcinogenic properties.
3,3’-Diindolylmethane: A breakdown product of indole-3-carbinol with potential anticancer effects.
1-Methoxyindole-3-carbinol: Another derivative of glucobrassicin with similar biological activities.
This compound stands out due to its unique chemical structure and the specific conditions required for its formation, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
26548-49-2 |
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Molecular Formula |
C15H15NO6 |
Molecular Weight |
305.28 g/mol |
IUPAC Name |
(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |
InChI Key |
OMSJCIOTCFHSIT-NEBZKDRISA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Canonical SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
Origin of Product |
United States |
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